molecular formula C6H5N3O B046305 Isoxazolo[5,4-c]pyridin-3-amine CAS No. 114080-94-3

Isoxazolo[5,4-c]pyridin-3-amine

Cat. No. B046305
M. Wt: 135.12 g/mol
InChI Key: YDWPZZKCLZOZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoxazolo[5,4-c]pyridin-3-amine derivatives involves various chemical reactions, starting from 3-aminoisoxazolo[5,4-b]pyridine. For instance, reactions with acid halides and substituted aromatic aldehydes have led to the production of new tricyclic and Schiff base derivatives. These synthesis methods highlight the compound's versatility in forming a range of derivatives with potential antiproliferative and antibacterial activities (Poręba, Wietrzyk, & Opolski, 2002); (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).

Molecular Structure Analysis

The molecular structure of isoxazolo[5,4-c]pyridin-3-amine derivatives is characterized by detailed spectroscopic analyses. Studies involving IR, 1H NMR, and MS have established the structures of these compounds, revealing the complexity and diversity of the molecular framework that can be achieved through different synthetic routes (Suárez, Verdecia, Ochoa, Salfrán, Morán, Martín, Martínez, Quinteiro, Seoane, Soto, Novoa, Blaton, & Peeters, 2000).

Chemical Reactions and Properties

Isoxazolo[5,4-c]pyridin-3-amine and its derivatives undergo various chemical reactions that highlight their reactivity and potential for modification. For example, cyclization reactions, condensation with different reagents, and reactions leading to the formation of Schiff bases and amide derivatives demonstrate the chemical versatility of these compounds (Meena, Kumari, Khurana, & Malik, 2018).

Physical Properties Analysis

The physical properties of isoxazolo[5,4-c]pyridin-3-amine derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments. These properties are often determined through crystallographic studies and contribute to the compound's applicability in various fields (El‐Badawi, Rizk, Ibrahim, & El‐Borai, 2008).

Chemical Properties Analysis

The chemical properties of isoxazolo[5,4-c]pyridin-3-amine, including its reactivity with different chemical agents, stability under various conditions, and the nature of its interactions with biological targets, are fundamental aspects of its analysis. These properties are influenced by the compound's molecular structure and are essential for its potential applications in pharmaceuticals and materials science (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Scientific Research Applications

  • Chemical Research : Isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one are valuable in chemical research for their synthesis and conversion into known products (Khan & Rafla, 1975).

  • Drug Discovery : The synthesized isoxazolo[5,4-b]pyridines are suitable for library synthesis in drug discovery efforts, particularly due to their green methodology (Tu et al., 2009).

  • Structural Biology and Pharmacology : Isoxazolo[5,4-b]pyridin-6(7H)-ones have potential applications in structural biology and pharmacology (Suárez et al., 2000).

  • Antibacterial and Antiproliferative Activity : Sulfonamide isoxazolo[5,4-b]pyridine derivatives exhibited antibacterial and antiproliferative activity, particularly N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide, which showed 50% inhibition (Poręba et al., 2015).

  • Fluorescent Dyes : Isoxazolo[3,4-b]pyridin-3(1H)-ones react with iminium salts to yield fluorescent Safirinium dyes (Sączewski et al., 2021).

  • Cytotoxic Activity Against Tumor Cell Lines : 3-Substituted aminoisoxazolo[5,4-b]pyridines, specifically 3-chloroacetyl- and 3-2-bromo-propionyl-, showed cytotoxic activity against human or mouse tumor cell lines (Poręba et al., 2002).

  • Auxin Activity : Isoxazolo[5,4-b]pyridine-3-acetic acid has shown interesting auxin activity (Abignente et al., 1975).

  • Antitumor Properties : Chromeno[4,3‐d]isoxazolo[5,4‐b]pyridin‐6‐one derivatives showed antiproliferative properties in vitro against cancer cells (Jin et al., 2015).

  • Novel Fused Bicyclic Isoxazoles Synthesis : The synthesis of novel fused bicyclic isoxazoles like N-methyl-3-phenyl-5,6-dihydro-4H-isoxazolo[3,4-c]azepin-8-amine demonstrated significant applications in chemistry (Page et al., 2010).

Safety And Hazards

Isoxazolo[5,4-c]pyridin-3-amine should be handled with care. It is recommended to avoid heat, flames, and sparks. It should not be mixed with oxidizing agents as it may produce hazardous combustion products such as carbon monoxide, nitrogen oxides, and sulfur oxides .

properties

IUPAC Name

[1,2]oxazolo[5,4-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWPZZKCLZOZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552565
Record name [1,2]Oxazolo[5,4-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazolo[5,4-c]pyridin-3-amine

CAS RN

114080-94-3
Record name Isoxazolo[5,4-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114080-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2]Oxazolo[5,4-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2]oxazolo[5,4-c]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxazolo[5,4-c]pyridin-3-amine
Reactant of Route 2
Isoxazolo[5,4-c]pyridin-3-amine
Reactant of Route 3
Isoxazolo[5,4-c]pyridin-3-amine
Reactant of Route 4
Isoxazolo[5,4-c]pyridin-3-amine
Reactant of Route 5
Isoxazolo[5,4-c]pyridin-3-amine
Reactant of Route 6
Isoxazolo[5,4-c]pyridin-3-amine

Citations

For This Compound
2
Citations
W Yu, PG Bulger, KM Maloney - Green Chemistry, 2016 - pubs.rsc.org
A highly efficient and green method has been developed for the rapid preparation of highly functionalized isoxazolopyridin-3-amine derivatives in excellent yields. This process has a …
Number of citations: 6 pubs.rsc.org
V Srivastava, SP Singh - INDIAN …, 2019 - CONNECT JOURNALS D-189 …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.